4-(Quinolin-8-yloxy)-butyric acid
Overview
Description
4-(Quinolin-8-yloxy)-butyric acid is a chemical compound that features a quinoline moiety linked to a butyric acid chain via an oxygen atom. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline ring in this compound suggests it may exhibit interesting pharmacological properties.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it’s plausible that 4-(Quinolin-8-yloxy)-butyric acid may interact with similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
One study suggests that quinoline derivatives have high gastrointestinal absorption and good bioavailability .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yloxy)-butyric acid typically involves the reaction of 8-hydroxyquinoline with butyric acid derivatives. One common method is the esterification of 8-hydroxyquinoline with butyric acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. After the reaction is complete, the product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-8-yloxy)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Quinoline derivatives, including 4-(Quinolin-8-yloxy)-butyric acid, are investigated for their potential use as therapeutic agents for treating diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
4-(Quinolin-8-yloxy)-butyric acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: A precursor to this compound, known for its metal-chelating properties and antimicrobial activity.
Quinoline N-oxide: An oxidized form of quinoline with distinct biological activities.
Dihydroquinoline derivatives: Reduced forms of quinoline with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the quinoline moiety with a butyric acid chain, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
4-quinolin-8-yloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCFHAKDHAQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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